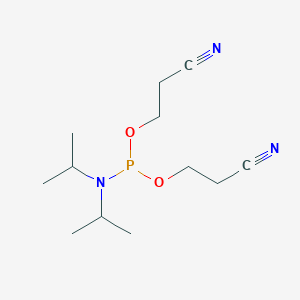

Bis(2-cyanoethyl) diisopropylphosphoramidite

Descripción

Propiedades

IUPAC Name |

3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O2P/c1-11(2)15(12(3)4)18(16-9-5-7-13)17-10-6-8-14/h11-12H,5-6,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWBEHZLFDXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394434 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102690-88-0 | |

| Record name | Bis(2-cyanoethyl) N,N-dipropan-2-ylphosphoramidoite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Synthetic Oligonucleotides: A Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the precise chemical synthesis of oligonucleotides is a foundational technology. From PCR primers and diagnostic probes to the development of antisense therapies and siRNA drugs, the ability to construct custom DNA and RNA sequences with high fidelity is paramount. At the heart of this capability lies the robust and efficient phosphoramidite method of solid-phase oligonucleotide synthesis. This technical guide provides an in-depth exploration of a key reagent in this process: Bis(2-cyanoethyl) diisopropylphosphoramidite . This document will detail its primary application, the underlying chemistry, experimental protocols, and critical data for researchers and professionals in the field.

Core Application: A Phosphorylating Agent in Oligonucleotide Synthesis

Bis(2-cyanoethyl) diisopropylphosphoramidite is a non-nucleosidic phosphoramidite reagent primarily used to introduce a terminal phosphate group onto the 5' or 3' hydroxyl terminus of a synthetic oligonucleotide. This process, known as phosphorylation, is critical for a variety of downstream applications:

-

Enzymatic Ligation: A 5'-phosphate group is a prerequisite for the action of DNA and RNA ligases, enzymes that catalyze the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide and the 3'-hydroxyl of another. This is essential for gene construction and cloning.

-

Probing and Labeling: The terminal phosphate can serve as a reactive site for the attachment of labels, such as fluorescent dyes or biotin, although other specialized phosphoramidites are often used for this purpose.

-

Biological Activity: In some biological contexts, such as with certain siRNAs, a 5'-phosphate is required for proper recognition and function within the cellular machinery.[1]

-

Preventing Extension: A 3'-phosphate group can be used to block the extension of an oligonucleotide by DNA polymerases.[2]

The chemical introduction of the phosphate group using Bis(2-cyanoethyl) diisopropylphosphoramidite offers a reliable and scalable alternative to enzymatic phosphorylation, which can be difficult to control and scale up.

The Chemistry of Phosphorylation: An Extension of the Phosphoramidite Cycle

The introduction of a terminal phosphate group using Bis(2-cyanoethyl) diisopropylphosphoramidite is seamlessly integrated into the standard automated solid-phase oligonucleotide synthesis cycle. The synthesis proceeds in a 3' to 5' direction, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation. The phosphorylation step is typically performed in the final synthesis cycle.

The Standard Oligonucleotide Synthesis Cycle

In the final synthesis cycle, instead of a nucleoside phosphoramidite, a solution of Bis(2-cyanoethyl) diisopropylphosphoramidite is delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

The Phosphorylation Reaction and Deprotection

The 2-cyanoethyl groups protecting the phosphate are base-labile and are removed during the final deprotection steps. It is often recommended to perform a separate, milder deprotection step to remove the cyanoethyl groups prior to cleavage from the solid support and deprotection of the nucleobases.[3] This is because the byproduct of cyanoethyl group removal, acrylonitrile, can potentially modify the nucleobases under the harsh conditions of concentrated ammonium hydroxide treatment.[4]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle.

Coupling Efficiency and its Impact on Yield

The coupling efficiency of each phosphoramidite addition has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in average coupling efficiency can lead to a significant reduction in yield, especially for longer oligonucleotides. While specific quantitative data for the coupling efficiency of Bis(2-cyanoethyl) diisopropylphosphoramidite is not extensively published, it is expected to be high, in line with standard nucleoside phosphoramidites.

| Average Coupling Efficiency | Theoretical Yield of Full-Length Product (20-mer) | Theoretical Yield of Full-Length Product (50-mer) | Theoretical Yield of Full-Length Product (100-mer) |

| 99.5% | 90.5% | 77.9% | 60.6% |

| 99.0% | 81.8% | 60.5% | 36.6% |

| 98.5% | 73.9% | 46.8% | 21.9% |

| 98.0% | 66.8% | 36.4% | 13.3% |

Note: Theoretical yield is calculated as (Average Coupling Efficiency)^(Number of Couplings). The number of couplings is the length of the oligonucleotide minus one.

It is important to note that these are theoretical maximum yields. Actual yields will be lower due to losses during deprotection, cleavage, and purification steps.

Experimental Protocols

The following are generalized protocols for the chemical phosphorylation of an oligonucleotide at the 5'-terminus using Bis(2-cyanoethyl) diisopropylphosphoramidite on an automated DNA/RNA synthesizer. Note: These protocols should be adapted and optimized for specific instruments, synthesis scales, and oligonucleotide sequences.

Protocol 1: 5'-Phosphorylation in Automated Synthesis

Objective: To introduce a 5'-phosphate group to a solid-support-bound oligonucleotide.

Reagents:

-

Phosphorylating Reagent Solution: A solution of Bis(2-cyanoethyl) diisopropylphosphoramidite in anhydrous acetonitrile (typically 0.1 M).

-

Activator Solution: A solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile (typically 0.25 M).

-

Standard DNA/RNA synthesis reagents (Deblocking, Capping, and Oxidation solutions).

Procedure (as the final coupling step):

-

Deblocking: The final 5'-DMT (Dimethoxytrityl) protecting group of the synthesized oligonucleotide is removed by treatment with the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Wash: The synthesis column is thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation.

-

Coupling: The Phosphorylating Reagent Solution and the Activator Solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a time similar to a standard nucleoside coupling (typically 2-5 minutes).

-

Wash: The column is washed with anhydrous acetonitrile to remove excess reagents.

-

Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with the capping reagents (e.g., acetic anhydride and N-methylimidazole).

-

Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using the oxidation solution (e.g., iodine in a mixture of THF, pyridine, and water).

-

Final Wash: The column is washed with anhydrous acetonitrile and dried with argon or helium.

Protocol 2: Deprotection and Cleavage

Objective: To remove protecting groups and cleave the phosphorylated oligonucleotide from the solid support.

Reagents:

-

Cyanoethyl Deprotection Solution: 20% Diethylamine in anhydrous acetonitrile or a solution of 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (e.g., 10% v/v).[3][4]

-

Cleavage and Base Deprotection Solution: Concentrated ammonium hydroxide.

Procedure:

-

Cyanoethyl Group Removal (Recommended): a. Pass the Cyanoethyl Deprotection Solution through the synthesis column containing the solid support for 10-20 minutes at room temperature.[3] b. Wash the column thoroughly with anhydrous acetonitrile. c. Dry the solid support under a stream of argon or helium.

-

Cleavage and Base Deprotection: a. Transfer the solid support to a sealed vial. b. Add the Cleavage and Base Deprotection Solution (concentrated ammonium hydroxide). c. Incubate at 55°C for 8-16 hours. d. Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube. e. Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator. f. Resuspend the oligonucleotide pellet in nuclease-free water for purification.

Protocol 3: Purification of the Phosphorylated Oligonucleotide

Objective: To purify the full-length 5'-phosphorylated oligonucleotide from truncated failure sequences and other impurities.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method for purifying oligonucleotides. Since the 5'-phosphorylated product does not have a hydrophobic DMT group, purification is based on the separation of the full-length product from shorter failure sequences by ion-pairing reversed-phase chromatography.

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

-

Detection: UV absorbance at 260 nm.

The collected fractions containing the pure product are then desalted, typically by size-exclusion chromatography or ethanol precipitation.

Conclusion

Bis(2-cyanoethyl) diisopropylphosphoramidite is an indispensable reagent in modern chemical oligonucleotide synthesis. Its ability to efficiently introduce a terminal phosphate group enables a wide range of applications in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. By understanding the underlying chemistry of the phosphoramidite cycle and adhering to optimized protocols for synthesis, deprotection, and purification, researchers can reliably produce high-quality 5'-phosphorylated oligonucleotides to advance their scientific endeavors. This guide provides a foundational understanding and practical protocols to aid scientists and drug development professionals in the successful application of this critical chemical tool.

References

- 1. glenresearch.com [glenresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in the chemical synthesis of oligonucleotides. This document details its chemical structure and properties, and provides in-depth experimental protocols for its application in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite, also known as Bis(2-cyanoethoxy)(diisopropylamino)phosphine, is a phosphitylating agent widely used for the introduction of a terminal phosphate group at the 3' or 5' hydroxyl terminus of an oligonucleotide.[1][2] Its chemical structure is characterized by a central phosphorus(III) atom bonded to a diisopropylamino group and two 2-cyanoethoxy groups.

Chemical Structure:

The physical and chemical properties of Bis(2-cyanoethyl) diisopropylphosphoramidite are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₃O₂P | |

| Molecular Weight | 271.30 g/mol | |

| Appearance | Liquid | |

| Density | 1.039 g/mL at 25 °C | |

| Refractive Index | n20/D 1.465 | |

| CAS Number | 102690-88-0 | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in anhydrous acetonitrile and other organic solvents | |

| Purity (Assay) | Typically ≥95% |

Application in Oligonucleotide Synthesis

The primary application of Bis(2-cyanoethyl) diisopropylphosphoramidite is in the phosphoramidite method of solid-phase oligonucleotide synthesis. It serves as an efficient phosphorylating agent to introduce a phosphate group, which is crucial for many biological applications, including gene construction, PCR, and mutagenesis.[]

The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation. Bis(2-cyanoethyl) diisopropylphosphoramidite is used in a specialized coupling step to add a terminal phosphate group.

The Oligonucleotide Synthesis Cycle

The following diagram illustrates the standard solid-phase oligonucleotide synthesis cycle.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite and its use in the phosphorylation of oligonucleotides.

Synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite

A common method for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite involves the reaction of phosphorus trichloride with diisopropylamine, followed by reaction with 2-cyanoethanol.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

2-Cyanoethanol

-

Diisopropylethylamine (DIPEA)

-

Anhydrous ethyl ether

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

(Diisopropylamino)dichlorophosphine preparation: Add two equivalents of diisopropylamine to a solution of phosphorus trichloride in anhydrous ethyl ether at -78 °C.

-

Purify the crude product by distillation under reduced pressure to obtain crystalline (diisopropylamino)dichlorophosphine. Store at -20 °C.

-

Phosphitylation: React two equivalents of 2-cyanoethanol with the purified (diisopropylamino)dichlorophosphine in anhydrous dichloromethane in the presence of diisopropylethylamine.

-

The resulting product is Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite.

5'-Phosphorylation of an Oligonucleotide

This protocol describes the addition of a 5'-phosphate group to a solid-support-bound oligonucleotide using Bis(2-cyanoethyl) diisopropylphosphoramidite on an automated DNA synthesizer.

Materials:

-

Synthesized oligonucleotide on a solid support (e.g., CPG) with the 5'-DMT group removed.

-

Bis(2-cyanoethyl) diisopropylphosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M tetrazole in anhydrous acetonitrile).

-

Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF).

-

Oxidizer solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Anhydrous acetonitrile for washing.

Experimental Workflow:

Caption: Workflow for the 5'-phosphorylation of a solid-support-bound oligonucleotide.

Procedure:

-

Deblocking: Ensure the final 5'-dimethoxytrityl (DMT) protecting group of the solid-support-bound oligonucleotide has been removed by treatment with a deblocking acid (e.g., 3% trichloroacetic acid in dichloromethane) as per the standard synthesis cycle.

-

Coupling: Deliver the Bis(2-cyanoethyl) diisopropylphosphoramidite solution and the activator solution simultaneously to the synthesis column containing the oligonucleotide. Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).

-

Capping: After the coupling step, cap any unreacted 5'-hydroxyl groups by treating the support with the capping solutions.

-

Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using the oxidizer solution.

-

Final Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using concentrated ammonium hydroxide. The cyanoethyl groups on the phosphate are removed via β-elimination.

Quantitative Data

The efficiency of oligonucleotide synthesis and phosphorylation is critical. The following table summarizes typical quantitative data associated with these processes.

| Parameter | Typical Value | Notes |

| Stepwise Coupling Efficiency | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides. A 99% stepwise yield for a 100-mer results in a crude product with ~36.6% full-length sequence. |

| Phosphorylation Yield | High | The phosphorylation reaction with Bis(2-cyanoethyl) diisopropylphosphoramidite is generally very efficient, with yields comparable to standard nucleoside phosphoramidite couplings. |

| Purity of Crude Oligonucleotide | Variable | Depends on the length of the oligonucleotide and the stepwise coupling efficiency. Purification by HPLC or PAGE is often required. |

Safety and Handling

Bis(2-cyanoethyl) diisopropylphosphoramidite is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store the reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.

References

A Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in the chemical synthesis of oligonucleotides. This document details its chemical properties, its critical role in the 5'-phosphorylation of synthetic DNA and RNA, and provides a comprehensive experimental protocol for its use in automated solid-phase oligonucleotide synthesis.

Chemical and Physical Properties

Bis(2-cyanoethyl) diisopropylphosphoramidite is a phosphitylating agent widely used in phosphoramidite chemistry for the synthesis of oligonucleotides.[1][2] Its primary function is to introduce a phosphate group at the 5'-terminus of a growing oligonucleotide chain.[1][3]

| Property | Value | Reference |

| CAS Number | 102690-88-0 | [4] |

| Molecular Weight | 271.30 g/mol | [4][5] |

| Molecular Formula | C₁₂H₂₂N₃O₂P | [4][5] |

| Appearance | Liquid | [1] |

| Storage Temperature | -20°C | [1][4] |

Role in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides on a solid support follows a cyclical four-step process known as the phosphoramidite method. This method allows for the sequential addition of nucleotide monomers to a growing chain. The four steps are:

-

Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain.

-

Coupling: The addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: The conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Bis(2-cyanoethyl) diisopropylphosphoramidite is utilized in a specialized coupling step, typically at the final stage of synthesis, to introduce a 5'-phosphate group. This is crucial for various biological applications where a 5'-phosphate is required, such as in gene construction, PCR, and mutagenesis.[3] Chemical phosphorylation using this reagent is often preferred over enzymatic methods for large-scale synthesis due to its efficiency and control.[3]

Experimental Protocol: 5'-Phosphorylation of Oligonucleotides

The following protocol outlines the steps for the 5'-phosphorylation of a synthetic oligonucleotide using Bis(2-cyanoethyl) diisopropylphosphoramidite on an automated DNA synthesizer.

3.1. Reagents and Materials

-

Bis(2-cyanoethyl) diisopropylphosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)

-

Oxidizer solution (e.g., 0.02 M iodine in THF/pyridine/water)

-

Capping solution (e.g., acetic anhydride and 1-methylimidazole)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

-

Automated DNA synthesizer

3.2. Synthesis Cycle for Phosphorylation

This protocol assumes the standard oligonucleotide synthesis has been completed and the terminal 5'-DMT group has been removed.

-

Coupling:

-

Deliver the activator solution to the synthesis column to activate the free 5'-hydroxyl group of the oligonucleotide.

-

Deliver the Bis(2-cyanoethyl) diisopropylphosphoramidite solution to the synthesis column.

-

Allow the coupling reaction to proceed for the recommended time (typically 2-5 minutes).

-

-

Capping:

-

Deliver the capping solution to the synthesis column to cap any unreacted 5'-hydroxyl groups.

-

-

Oxidation:

-

Deliver the oxidizer solution to the synthesis column to convert the phosphite triester to a stable phosphate triester.

-

-

Washing:

-

Thoroughly wash the synthesis column with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

-

3.3. Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG.

-

Deprotection: Heat the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours to remove the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.

-

Purification: The resulting 5'-phosphorylated oligonucleotide can be purified using standard techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in oligonucleotide synthesis and 5'-phosphorylation.

Caption: The standard four-step cycle of solid-phase oligonucleotide synthesis.

Caption: Workflow for the 5'-phosphorylation and subsequent processing of a synthetic oligonucleotide.

References

- 1. ビス(2-シアノエチル)-N,N-ジイソプロピルホスホラミダイト 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. chemgenes.com [chemgenes.com]

- 4. Bis(2-cyanoethyl) diisopropylphosphoramidite, 102690-88-0 | BroadPharm [broadpharm.com]

- 5. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Mechanism of Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-cyanoethyl) diisopropylphosphoramidite is a key reagent in the automated chemical synthesis of oligonucleotides. Its "mechanism of action" is not biological, but rather chemical, serving as a fundamental building block in the highly efficient and widely adopted phosphoramidite method for solid-phase DNA and RNA synthesis. This method, first introduced in the early 1980s, remains the gold standard due to its high coupling efficiency, adaptability to automation, and the ability to synthesize high-purity oligonucleotides of varying lengths.[1] This technical guide provides an in-depth exploration of the chemical mechanism of Bis(2-cyanoethyl) diisopropylphosphoramidite, detailing the experimental protocols, presenting relevant quantitative data, and visualizing the intricate workflows.

The phosphoramidite approach centers on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2] This solid-phase strategy simplifies the purification process at each stage, as excess reagents and byproducts can be easily removed by washing. The synthesis for each nucleotide addition proceeds in a four-step cycle: deblocking, coupling, capping, and oxidation.[1][3]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Mechanism

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that elongates the oligonucleotide chain in the 3' to 5' direction. Each cycle, resulting in the addition of a single nucleotide, consists of four key chemical reactions.

Deblocking (Detritylation)

The cycle initiates with the removal of the acid-labile 5'-hydroxyl protecting group, most commonly a dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support.[1][2] This step exposes a reactive 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The removal of the DMT group produces a bright orange DMT cation, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step in real-time.[2][4]

Experimental Protocol: Deblocking

-

Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside.[1]

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[1][2]

-

Procedure:

-

The deblocking solution is delivered to the synthesis column containing the solid support.[1]

-

The solution flows through the column for a duration of 60-180 seconds.[1]

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT cation, preparing it for the next step.[1]

-

Coupling

This is the core step where the oligonucleotide chain is elongated. An activated nucleoside phosphoramidite, such as one derived from Bis(2-cyanoethyl) diisopropylphosphoramidite, is added to the reaction column. In the presence of an activator, typically a weak acid like 5-ethylthiotetrazole, the diisopropylamino group of the phosphoramidite is protonated, forming a good leaving group.[5] This allows the exposed 5'-hydroxyl group of the growing oligonucleotide chain to perform a nucleophilic attack on the phosphorus atom of the activated phosphoramidite. This reaction forms a trivalent phosphite triester linkage.[2]

Experimental Protocol: Coupling

-

Objective: To couple the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain.

-

Reagents:

-

Procedure:

-

The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column.

-

The coupling reaction is allowed to proceed for a specific time, which can vary depending on the phosphoramidite being used (typically 30 seconds for standard bases).[2]

-

The column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

-

Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[3] To prevent these unreacted chains from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide, they are permanently blocked in a step called "capping". This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups.[1]

Experimental Protocol: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[1]

-

Reagents:

-

Procedure:

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the deblocking step in the next cycle. Therefore, it must be converted to a more stable pentavalent phosphate triester. This is achieved through an oxidation reaction, typically using a solution of iodine in the presence of water and a weak base like pyridine.[2] The 2-cyanoethyl group remains attached to the phosphate, protecting it from undesired side reactions during the subsequent synthesis cycles.[6]

Experimental Protocol: Oxidation

-

Objective: To oxidize the unstable phosphite triester to a stable phosphate triester.[1]

-

Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[1]

-

Procedure:

Quantitative Data: Coupling Efficiency

The success of oligonucleotide synthesis is highly dependent on the efficiency of each coupling step. Even a small decrease in efficiency can significantly reduce the yield of the full-length product, especially for longer oligonucleotides. The coupling efficiency of phosphoramidite chemistry is consistently high, typically exceeding 99%.[3] Under optimized conditions, stepwise yields can be as high as 98+%.[7]

| Parameter | Typical Value | Method of Determination | Reference |

| Stepwise Coupling Efficiency | > 99% | Trityl Cation Monitoring (UV-Vis Spectrophotometry) | [3][4] |

| Optimized Coupling Efficiency | 98+% | HPLC analysis of crude product | [7] |

The relationship between the length of the oligonucleotide, the coupling efficiency, and the theoretical yield of the full-length product (FLP) can be calculated using the following formula:

Yield = (Coupling Efficiency) ^ (Number of couplings)

The following table illustrates the impact of coupling efficiency on the final yield of oligonucleotides of different lengths.

| Oligonucleotide Length | Coupling Efficiency per Step | Theoretical Yield of Full-Length Product |

| 20-mer | 99.0% | 82.6% |

| 20-mer | 99.5% | 91.4% |

| 50-mer | 99.0% | 60.5% |

| 50-mer | 99.5% | 77.9% |

| 100-mer | 99.0% | 36.6% |

| 100-mer | 99.5% | 60.6% |

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of Bis(2-cyanoethyl) diisopropylphosphoramidite, the following diagrams, generated using the DOT language, visualize the key molecular structure and the overall synthesis workflow.

Conclusion

Bis(2-cyanoethyl) diisopropylphosphoramidite is not a therapeutic agent but a critical enabler of modern biotechnology and drug development. Its mechanism of action lies in its ability to efficiently and selectively form internucleotide linkages during solid-phase oligonucleotide synthesis. The four-step cycle of deblocking, coupling, capping, and oxidation, facilitated by phosphoramidite chemistry, allows for the routine and automated synthesis of high-purity DNA and RNA sequences. A thorough understanding of this chemical mechanism, including the associated protocols and quantitative aspects of reaction efficiency, is essential for researchers and scientists working in the fields of genomics, diagnostics, and the development of nucleic acid-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Bis(2-cyanoethyl) diisopropylphosphoramidite safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, handling protocols, and technical data for Bis(2-cyanoethyl) diisopropylphosphoramidite (CAS 102690-88-0), a key reagent in oligonucleotide synthesis. Adherence to these guidelines is critical to ensure personnel safety and maintain reagent integrity.

Chemical Identification and Properties

Proper identification and understanding of the chemical's physical properties are foundational to its safe handling.

| Identifier | Value |

| Chemical Name | 3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

| Synonyms | Bis(2-cyanoethoxy)(diisopropylamino)phosphine, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite[1][2][3] |

| CAS Number | 102690-88-0[1][2][3] |

| Molecular Formula | C₁₂H₂₂N₃O₂P[4] |

| Molecular Weight | 271.30 g/mol [1][2][3] |

| Physical & Chemical Properties | Value |

| Form | Liquid[1][2][3] |

| Density | 1.039 g/mL at 25 °C[1][5] |

| Flash Point | 73.9 °C (165.0 °F)[1][2] |

| Refractive Index | n20/D 1.465[1][5] |

| Storage Temperature | −20°C[1][2][3] |

Hazard Identification and GHS Classification

This reagent is classified as acutely toxic and an irritant. Understanding these hazards is the first step in risk mitigation. The signal word for this chemical is Danger .[1][2][3]

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[1][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[4] |

Precautionary and First-Aid Measures

Strict adherence to prescribed precautionary statements and immediate access to first-aid protocols are mandatory when working with this compound.

Precautionary Statements (P-Statements)

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6] |

| P264 | Wash hands and exposed skin thoroughly after handling.[4] | |

| P270 | Do not eat, drink or smoke when using this product.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][6] | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P311 | Call a POISON CENTER/doctor.[4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[4] | |

| P330 | Rinse mouth.[4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

| Exposure Route | Protocol |

| General Advice | Consult a physician immediately. Show the safety data sheet to the doctor in attendance.[6] |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician.[4][6] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Experimental Protocols and Workflows

Bis(2-cyanoethyl) diisopropylphosphoramidite is primarily used as a phosphitylating reagent in the synthesis of oligonucleotides. Its high reactivity and sensitivity to moisture necessitate careful handling under an inert atmosphere.

General Handling and Storage Protocol

-

Storage: Store in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1][2][3] Keep container tightly closed and sealed until use. Handle under an inert gas like nitrogen or argon and protect from moisture.[6]

-

Engineering Controls: Work must be conducted in a chemical fume hood or a glove box to avoid inhalation of vapors and to maintain an inert atmosphere.[6] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tight-sealing safety goggles or a face shield.[4]

-

Dispensing: Use dry, inert gas techniques (e.g., with a Schlenk line or in a glovebox) to transfer the liquid reagent. Use clean, dry syringes and needles. The Sure/Seal™ packaging system is designed for this purpose.

Workflow for Reagent Preparation and Use

The following diagram outlines a typical workflow for safely handling the reagent from storage to use in an automated oligonucleotide synthesizer, emphasizing critical safety and quality control checkpoints.

Chemical Incompatibility and Hazardous Reactions

To prevent hazardous reactions, it is critical to avoid contact between Bis(2-cyanoethyl) diisopropylphosphoramidite and incompatible materials. Phosphoramidites are sensitive to moisture and can hydrolyze. They are incompatible with strong acids, bases, and oxidizing agents.[1][4] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[4]

The following diagram illustrates the key incompatibilities and potential hazardous outcomes.

References

- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 2. atdbio.com [atdbio.com]

- 3. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]

- 5. Bis(2-cyanoethyl) N,N-Diisopropylphosphoramidite | C12H22N3O2P | CID 3626483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ビス(2-シアノエチル)-N,N-ジイソプロピルホスホラミダイト 95% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide: Bis(2-cyanoethyl) diisopropylphosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

Bis(2-cyanoethyl) diisopropylphosphoramidite is a critical reagent in synthetic nucleic acid chemistry, primarily utilized for the introduction of a 5'-terminal phosphate group onto synthetic oligonucleotides. This chemical phosphorylation is a key step in producing oligonucleotides that can be used in a variety of molecular biology applications, such as ligation and PCR, which often require a 5'-phosphate. This guide provides a comprehensive overview of its properties, synthesis, and application in automated oligonucleotide synthesis.

A variety of synonyms and trade names are used to identify Bis(2-cyanoethyl) diisopropylphosphoramidite, which can be a source of confusion. The following table provides a clear reference to its various nomenclatures.

| Identifier Type | Identifier |

| Common Name | Bis(2-cyanoethyl) diisopropylphosphoramidite |

| IUPAC Name | 3-[[bis(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy]propanenitrile |

| Synonym | Bis(2-cyanoethoxy)(diisopropylamino)phosphine |

| Synonym | Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine |

| Synonym | Bis-cyanoethyl-N,N-diisopropyl CED phosphoramidite |

| CAS Number | 102690-88-0[1] |

Physicochemical Properties

Understanding the physical and chemical properties of Bis(2-cyanoethyl) diisopropylphosphoramidite is essential for its proper handling, storage, and use in synthesis.

| Property | Value |

| Molecular Formula | C12H22N3O2P |

| Molecular Weight | 271.30 g/mol |

| Appearance | Liquid |

| Density | 1.039 g/mL at 25 °C |

| Refractive Index | n20/D 1.465 |

| Storage Temperature | -20°C |

Role in Oligonucleotide Synthesis: Chemical Phosphorylation

The primary application of Bis(2-cyanoethyl) diisopropylphosphoramidite is as a phosphitylating agent in the final step of solid-phase oligonucleotide synthesis.[2] This process, carried out on an automated DNA/RNA synthesizer, follows the well-established phosphoramidite chemistry cycle. The use of a chemical phosphorylation reagent like this one circumvents the need for enzymatic phosphorylation (e.g., using T4 polynucleotide kinase) post-synthesis, which can be advantageous for large-scale production.

The Standard Phosphoramidite Cycle

Before detailing the final phosphorylation step, it is crucial to understand the four-step cycle that precedes it for the addition of each nucleoside monomer:

-

Deblocking (Detritylation): The 5'-hydroxyl group of the growing oligonucleotide chain, which is attached to a solid support, is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with a mild acid, exposing the 5'-hydroxyl for the next reaction.

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by a catalyst (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing chain. This forms a phosphite triester linkage. Coupling efficiencies for standard phosphoramidites are typically very high, often exceeding 98-99%.

-

Capping: To prevent the elongation of any unreacted chains (failure sequences), any free 5'-hydroxyl groups are acetylated, effectively terminating their extension.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Final 5'-Phosphorylation Step

After the final nucleoside has been added and its 5'-DMT group has been removed, Bis(2-cyanoethyl) diisopropylphosphoramidite is introduced to add the terminal 5'-phosphate.

Experimental Protocols

Synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite

A general method for the synthesis of Bis(2-cyanoethyl) diisopropylphosphoramidite involves a two-step process:

-

Preparation of (Diisopropylamino)dichlorophosphine: Diisopropylamine (2 equivalents) is added to a solution of phosphorus trichloride in a dry solvent (e.g., ethyl ether) at low temperature (-78 °C). The resulting (Diisopropylamino)dichlorophosphine is then purified by distillation under reduced pressure.

-

Reaction with 2-Cyanoethanol: The purified (Diisopropylamino)dichlorophosphine is reacted with 2-cyanoethanol (2 equivalents) in a dehydrated solvent like dichloromethane, in the presence of a non-nucleophilic base such as diisopropylethylamine. This reaction yields the final product, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite.[]

Automated 5'-Phosphorylation of an Oligonucleotide

The following is a generalized protocol for the final phosphorylation step on an automated DNA synthesizer. The exact parameters may need to be optimized based on the specific instrument and synthesis scale.

Reagents:

-

Phosphorylation Reagent Solution: Bis(2-cyanoethyl) diisopropylphosphoramidite dissolved in anhydrous acetonitrile to the standard concentration used for nucleoside phosphoramidites on the synthesizer (typically 0.05 - 0.15 M).

-

Activator Solution: 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in anhydrous acetonitrile.

-

Oxidizer Solution: Standard iodine/water/pyridine/THF solution.

-

Washing and Solvents: Anhydrous acetonitrile.

Protocol Steps (as performed by the synthesizer):

-

Final Deblocking: The 5'-DMT group of the last coupled nucleoside on the solid support is removed by flushing the column with 3% trichloroacetic acid (TCA) in dichloromethane. The column is then washed thoroughly with anhydrous acetonitrile.

-

Coupling of the Phosphorylating Reagent:

-

The Phosphorylation Reagent Solution and the Activator Solution are delivered simultaneously to the synthesis column.

-

The coupling reaction is allowed to proceed for a time similar to a standard nucleoside coupling (typically 2-5 minutes). An extended coupling time may be programmed to ensure high efficiency.

-

-

Capping (Optional but Recommended): A capping step is generally performed to block any remaining unreacted 5'-hydroxyl groups, although the efficiency of the phosphorylation coupling is expected to be high.

-

Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester by flushing the column with the Oxidizer Solution.

-

Final Washes: The column is washed with anhydrous acetonitrile to remove any residual reagents.

Cleavage and Deprotection

Following the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed.

-

The solid support is treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA) at an elevated temperature (e.g., 55 °C) for several hours.

-

This treatment cleaves the ester linkage holding the oligonucleotide to the support and removes the cyanoethyl groups from the phosphate backbone, as well as the protecting groups on the nucleobases.

-

The resulting crude solution containing the deprotected and 5'-phosphorylated oligonucleotide is then collected and purified, typically by HPLC or PAGE.

Data Presentation

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >98% | Similar to standard nucleoside phosphoramidites. Can be influenced by reagent purity, activator, and coupling time. |

| Overall Yield of Phosphorylation | High | Dependent on the efficiency of the coupling and subsequent workup steps. |

| Purity of Crude Product | Variable | Depends on the overall efficiency of the entire oligonucleotide synthesis. |

Workflow and Process Diagrams

To visualize the logical flow of the chemical processes described, the following diagrams are provided in the DOT language for Graphviz.

Standard Phosphoramidite Synthesis Cycle

Caption: The four-step cycle of automated phosphoramidite oligonucleotide synthesis.

Final 5'-Phosphorylation Workflow

Caption: Workflow for the chemical 5'-phosphorylation of a synthetic oligonucleotide.

References

The Pivotal Role of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in Modern Phosphorylation Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the realm of nucleic acid and small molecule synthesis, the ability to introduce phosphate moieties with precision and efficiency is paramount. Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite has emerged as a cornerstone phosphorylating reagent, indispensable for the synthesis of oligonucleotides and other phosphorylated molecules. This technical guide provides an in-depth exploration of its chemical properties, mechanism of action, and applications, with a focus on its critical role in automated solid-phase oligonucleotide synthesis. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to offer a comprehensive resource for researchers and professionals in the field.

Introduction to Phosphoramidite Chemistry

The phosphoramidite method, first introduced in the early 1980s, revolutionized the chemical synthesis of oligonucleotides.[] This approach utilizes nucleoside phosphoramidites as the monomeric building blocks for the stepwise assembly of DNA and RNA strands.[] The success of this methodology hinges on the use of protecting groups to prevent unwanted side reactions at reactive hydroxyl and exocyclic amino groups.[] Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is not a nucleoside phosphoramidite but a key phosphorylating agent used to introduce a phosphate group, typically at the 5' or 3' terminus of a synthetic oligonucleotide.[2]

Properties of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite

A thorough understanding of the physicochemical properties of this reagent is crucial for its effective use and storage.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₂N₃O₂P | [2] |

| Molecular Weight | 271.30 g/mol | [2] |

| CAS Number | 102690-88-0 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.039 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.465 | [2] |

| Storage Conditions | -20°C under an inert atmosphere | [2][3] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) | [] |

Mechanism of Phosphorylation

The phosphorylation reaction using Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite follows the well-established phosphoramidite coupling mechanism. This process involves the activation of the phosphoramidite, followed by nucleophilic attack from a hydroxyl group of the substrate.

The key steps in the mechanism are:

-

Activation: A weak acid activator, such as 1H-tetrazole, protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.[6] This conversion of the diisopropylamino group into a good leaving group renders the phosphorus atom highly electrophilic.[6]

-

Nucleophilic Attack: The free hydroxyl group of the substrate (e.g., the 5'-hydroxyl of a solid-support-bound oligonucleotide) acts as a nucleophile and attacks the activated phosphorus center.[6]

-

Formation of a Phosphite Triester: This attack results in the formation of an unstable trivalent phosphite triester linkage.[6]

-

Oxidation: The unstable phosphite triester is then oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in water and pyridine.[7]

Application in Automated Oligonucleotide Synthesis

A primary application of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is the introduction of a 5'-phosphate group to a synthetic oligonucleotide.[7] This is often a required modification for oligonucleotides intended for use in various molecular biology applications, such as ligation, PCR, and gene construction.[7]

The Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The 5'-phosphorylation step is typically performed after the final coupling cycle of the desired oligonucleotide sequence.

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical to achieving a high yield of the full-length product.

| Parameter | Typical Value | Reference(s) |

| Coupling Efficiency (per step) | >98% - 99% | [8] |

| Deblocking Time | 60 - 120 sec | [6] |

| Coupling Time | 30 - 60 sec | [6] |

| Capping Time | 30 - 60 sec | [6] |

| Oxidation Time | 30 - 60 sec | [6] |

The overall yield of a full-length oligonucleotide can be estimated using the formula: Yield = (Average Coupling Efficiency)^(Number of Couplings) . For example, the synthesis of a 30-mer oligonucleotide with an average coupling efficiency of 99% would have a theoretical maximum yield of approximately 75% (0.99²⁹).[8]

Experimental Protocols

Synthesis of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite

This reagent can be synthesized from commercially available starting materials.

Materials:

-

Phosphorus trichloride

-

Diisopropylamine

-

2-Cyanoethanol

-

Diisopropylethylamine

-

Anhydrous ethyl ether

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

Prepare (Diisopropylamino)dichlorophosphine by adding two equivalents of diisopropylamine to a solution of phosphorus trichloride in dry ethyl ether at -78 °C.[9]

-

Purify the crude product by distillation under reduced pressure. The purified product can be stored as a crystalline solid at -20 °C.[9]

-

React two equivalents of 2-cyanoethanol with the purified (diisopropylamino)dichlorophosphine in anhydrous CH₂Cl₂ in the presence of diisopropylethylamine.[9]

-

The product, Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite, is typically purified by distillation under reduced pressure.

5'-Phosphorylation of a Solid-Support-Bound Oligonucleotide

This protocol outlines the final step of an automated oligonucleotide synthesis to add a 5'-phosphate group.

Reagents and Solutions:

-

Phosphorylating Reagent Solution: 0.1 M solution of Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite in anhydrous acetonitrile.

-

Activator Solution: 0.45 M solution of 1H-tetrazole in anhydrous acetonitrile.

-

Oxidizing Solution: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Washing Solution: Anhydrous acetonitrile.

Procedure (as performed on an automated DNA synthesizer):

-

Final Deblocking: The 5'-dimethoxytrityl (DMT) group of the terminal nucleotide is removed by treatment with a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The phosphorylating reagent solution and the activator solution are delivered simultaneously to the synthesis column containing the solid-support-bound oligonucleotide. The reaction is allowed to proceed for a specified coupling time (typically 30-180 seconds).

-

Washing: The column is washed with anhydrous acetonitrile to remove unreacted reagents.

-

Oxidation: The oxidizing solution is delivered to the column to convert the newly formed phosphite triester to a stable phosphate triester.

-

Final Washing: The column is washed with anhydrous acetonitrile.

Deprotection and Cleavage

After synthesis and phosphorylation, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Procedure:

-

The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55 °C) for several hours (typically 5-8 hours).[2]

-

This treatment cleaves the oligonucleotide from the solid support via hydrolysis of the succinyl linker.

-

Simultaneously, the ammonium hydroxide removes the protecting groups from the heterocyclic bases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine).[2]

-

The β-cyanoethyl protecting groups on the phosphate backbone are removed via a β-elimination reaction, generating acrylonitrile as a byproduct.

-

The resulting solution contains the deprotected, 5'-phosphorylated oligonucleotide, which can then be purified by methods such as HPLC or gel electrophoresis.

Conclusion

Bis(2-cyanoethyl) N,N-diisopropylphosphoramidite is a highly effective and widely adopted phosphorylating reagent that plays a crucial role in modern synthetic chemistry. Its compatibility with automated solid-phase oligonucleotide synthesis has made the routine production of 5'-phosphorylated DNA and RNA molecules a reality, enabling significant advancements in molecular biology, diagnostics, and therapeutics. A thorough understanding of its properties, reaction mechanisms, and the associated experimental protocols is essential for any researcher or professional working in these fields. The continued use and potential for further applications of this versatile reagent underscore its importance in the ongoing development of novel nucleic acid-based technologies.

References

- 2. atdbio.com [atdbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phosphorylation-5' Oligo Modifications from Gene Link [genelink.com]

- 6. benchchem.com [benchchem.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The ability to chemically synthesize DNA and RNA oligonucleotides with precision and efficiency has been a driving force in the advancement of molecular biology, diagnostics, and therapeutics.[1][2] At the heart of this capability lies phosphoramidite chemistry, a robust and highly automatable method that has been the gold standard for oligonucleotide synthesis for nearly four decades.[3][4] This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailing the key features, quantitative performance metrics, and experimental protocols that underpin this foundational technology.

Core Principles of Phosphoramidite Chemistry

Phosphoramidite chemistry is a stepwise process of solid-phase synthesis, meaning the growing oligonucleotide chain is anchored to a solid support, typically controlled-pore glass (CPG).[4][5] This approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts by simple washing steps.[4] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.[6][7] The entire process is a cycle of four key chemical reactions: deblocking, coupling, capping, and oxidation.[2][3]

A critical aspect of this chemistry is the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.[2][8] These groups temporarily block reactive sites on the 5'-hydroxyl, the exocyclic amines of the nucleobases (adenine, guanine, and cytosine), and the phosphate group.[8][9]

The Four-Step Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with one nucleotide added per cycle.[6] The following sections detail the four key steps involved in each cycle.

Deblocking (Detritylation)

The first step in each cycle is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support.[5] This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[6][10] The removal of the DMT group exposes the 5'-hydroxyl group, making it available for the next reaction.[10] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step.[6]

Coupling

In the coupling step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[5] The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI).[11][12] This activation enables the phosphoramidite to react with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[7][11] This reaction is carried out in an anhydrous solvent, typically acetonitrile.[6]

Capping

The coupling reaction is highly efficient, but not 100% complete.[7][13] To prevent the unreacted 5'-hydroxyl groups from participating in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[5][7] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.[6][7]

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[6] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[3] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6][10]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the final oligonucleotide are highly dependent on the efficiency of each step in the synthesis cycle. The coupling efficiency is a particularly critical parameter.

| Parameter | Typical Value | Factors Influencing the Value |

| Coupling Efficiency | >99%[3] | Purity of reagents, phosphoramidite quality, activator used, coupling time, temperature, and humidity.[][15] |

| Overall Yield of Full-Length Product | Decreases with increasing oligonucleotide length.[13] | Calculated as (Coupling Efficiency)^(Number of couplings).[15] |

| Depurination (side reaction) | More prone with purines (A, G)[] | Acidic conditions during deblocking. |

| Synthesis Cycle Time | Varies with synthesizer and scale | Typically a few minutes per nucleotide addition. |

Table 1: Key Quantitative Parameters in Phosphoramidite Chemistry

The theoretical yield of full-length oligonucleotide can be calculated using the formula: Yield = (average coupling efficiency)^(number of couplings - 1). For example, a 20-mer synthesized with a 99% average coupling efficiency would have a theoretical yield of (0.99)^19 ≈ 82.8%.

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite-based oligonucleotide synthesis. Specific conditions may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

1. Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[10]

-

Procedure:

-

Wash the synthesis column containing the solid support with anhydrous acetonitrile.

-

Deliver the deblocking solution to the column and allow it to react for the specified time (typically 30-60 seconds).

-

Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT group.[10]

-

2. Coupling

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).[16]

-

Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile).

-

-

Procedure:

-

Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

-

Allow the coupling reaction to proceed for the optimized time (typically 30-180 seconds).[17]

-

Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

-

3. Capping

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

-

Capping Reagent B: 1-Methylimidazole in THF.

-

-

Procedure:

-

Deliver the capping reagents to the synthesis column.

-

Allow the reaction to proceed for a short period (typically 30-60 seconds).

-

Wash the column with anhydrous acetonitrile.

-

4. Oxidation

-

Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.[10]

-

Procedure:

-

Deliver the oxidizing solution to the synthesis column.

-

Allow the oxidation to proceed for a specified time (typically 30-60 seconds).

-

Wash the column with anhydrous acetonitrile.

-

Protocol 2: Cleavage and Deprotection

-

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.[10]

-

Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[16]

-

Procedure:

-

Transfer the solid support from the synthesis column to a sealed vial.

-

Add the cleavage/deprotection solution to the vial.

-

Heat the vial at a specified temperature (e.g., 55-65°C) for a defined period (typically 4-16 hours).[10][16]

-

After cooling, evaporate the solution to obtain the deprotected oligonucleotide.

-

Mandatory Visualizations

The Phosphoramidite Synthesis Cycle

Caption: The four-step cyclical workflow of phosphoramidite chemistry for oligonucleotide synthesis.

Logical Flow of Protecting Groups

Caption: The logical relationship and fate of protecting groups in phosphoramidite synthesis.

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling the production of high-purity DNA and RNA for a vast array of applications in research, diagnostics, and therapeutics.[3][7] Its high efficiency, amenability to automation, and the continuous development of new phosphoramidite monomers and reagents ensure its continued relevance in the ever-evolving landscape of biotechnology and drug development. A thorough understanding of the core principles, quantitative aspects, and experimental protocols of this powerful chemistry is essential for any scientist working in these fields.

References

- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. atdbio.com [atdbio.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. journalirjpac.com [journalirjpac.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 12. alfachemic.com [alfachemic.com]

- 13. sg.idtdna.com [sg.idtdna.com]

- 15. trilinkbiotech.com [trilinkbiotech.com]

- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

An In-Depth Technical Guide to Bis(2-cyanoethyl) diisopropylphosphoramidite: Solubility, Stability, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-cyanoethyl) diisopropylphosphoramidite, a key reagent in oligonucleotide synthesis. It delves into its solubility characteristics, stability profile, and provides a detailed protocol for its primary application in the 5'-phosphorylation of oligonucleotides.

Core Properties and Handling

Bis(2-cyanoethyl) diisopropylphosphoramidite is a viscous, colorless to light yellow oil that serves as a phosphorylating agent.[1] Proper handling and storage are crucial to maintain its reactivity and prevent degradation.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₃O₂P | |

| Molecular Weight | 271.30 g/mol | |

| Appearance | Colorless to Light Yellow Oil | [1] |

| Density | 1.039 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.465 | [2][3] |

| Storage Temperature | -20°C, under inert atmosphere | [3][4] |

Solubility Profile

Precise quantitative solubility data for Bis(2-cyanoethyl) diisopropylphosphoramidite in various organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from supplier information provide general guidance for its use in solution.

Table 2: Qualitative Solubility of Bis(2-cyanoethyl) diisopropylphosphoramidite

| Solvent | Solubility | Reference |

| Chloroform | Sparingly Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |

| Ethyl Acetate | Slightly Soluble | [4][5] |

| Methanol | Slightly Soluble | [4][5] |

| Acetonitrile | Soluble (based on use in protocols) | [6] |

| Dichloromethane (DCM) | Soluble (based on use in protocols) | [7] |

It is common practice in oligonucleotide synthesis to dissolve phosphoramidites in anhydrous acetonitrile for use in automated synthesizers.[6]

Stability and Degradation

Bis(2-cyanoethyl) diisopropylphosphoramidite is sensitive to moisture and oxidation, which can lead to its degradation and reduced efficacy in phosphorylation reactions.

Key Stability Considerations:

-

Hydrolysis: The presence of water can lead to the hydrolysis of the phosphoramidite linkage, forming a phosphonate and diisopropylamine. This is a primary degradation pathway for all phosphoramidites.

-

Oxidation: Exposure to air can oxidize the P(III) center to a non-reactive P(V) species, rendering the reagent inactive for the desired coupling reaction.

Storage Recommendations:

To ensure optimal performance, Bis(2-cyanoethyl) diisopropylphosphoramidite should be stored under the following conditions:

-

Temperature: -20°C is the recommended storage temperature to minimize thermal degradation.[3][4]

-

Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is essential to prevent oxidation and hydrolysis.[8]

-

Moisture: Strict exclusion of moisture is critical. Use of anhydrous solvents and proper handling techniques are paramount.

Solution Stability:

Solutions of Bis(2-cyanoethyl) diisopropylphosphoramidite are generally prepared fresh for use. The stability of phosphoramidite solutions is limited, with a suggested shelf life of one month at -20°C and up to six months at -80°C when stored under a protective nitrogen atmosphere and shielded from light.[8]

Degradation Pathway Overview:

The general degradation pathway for phosphoramidites involves the reaction with water, leading to the formation of an H-phosphonate derivative. This can be followed by further reactions, diminishing the concentration of the active phosphitylating agent.

Experimental Protocol: 5'-Phosphorylation of Oligonucleotides

This protocol outlines the manual procedure for the 5'-phosphorylation of a solid-support-bound oligonucleotide using Bis(2-cyanoethyl) diisopropylphosphoramidite. This process is typically the final coupling step in solid-phase oligonucleotide synthesis.

Materials:

-

Controlled Pore Glass (CPG) solid support with the synthesized oligonucleotide chain (with the 5'-DMT group removed).

-

Bis(2-cyanoethyl) diisopropylphosphoramidite.

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).

-

Anhydrous acetonitrile.

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Capping solution A (e.g., acetic anhydride in THF/lutidine) and Capping solution B (e.g., 1-methylimidazole in THF).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Syringe and filter for manual synthesis.

Procedure:

-

Preparation: Ensure all reagents and solvents are anhydrous. The solid support with the oligonucleotide should be washed thoroughly with anhydrous acetonitrile and dried under a stream of argon or nitrogen.

-

Phosphitylation Reaction:

-

Prepare a solution of Bis(2-cyanoethyl) diisopropylphosphoramidite in anhydrous acetonitrile (typically 0.1 M).

-

In a reaction vessel, combine the phosphoramidite solution and the activator solution.

-

Add this mixture to the solid support containing the oligonucleotide.

-

Allow the reaction to proceed for the recommended coupling time (typically 2-5 minutes), agitating the support to ensure complete reaction.

-

-

Washing: After the coupling, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

-

Oxidation:

-

Add the oxidizing solution to the solid support.

-

Allow the oxidation to proceed for approximately 1 minute. This converts the unstable phosphite triester linkage to a stable phosphate triester.

-

-

Washing: Wash the solid support with anhydrous acetonitrile.

-

Capping (Optional but Recommended):

-

Treat the support with the capping solutions to block any unreacted 5'-hydroxyl groups, preventing the formation of failure sequences.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the bases and the phosphate backbone using concentrated ammonium hydroxide.

-

References

- 1. twistbioscience.com [twistbioscience.com]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]